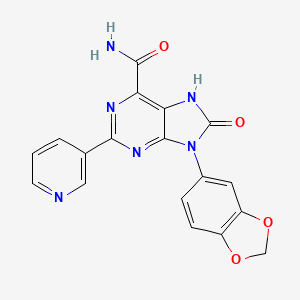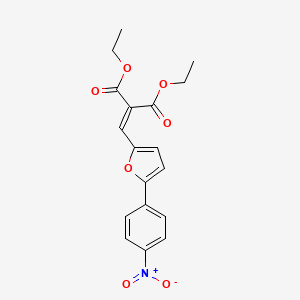
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate, also known as DNTB, is a chemical compound that has been widely used in scientific research for various applications. It is a yellow crystalline powder with a molecular weight of 361.33 g/mol and a melting point of 137-139°C.
Applications De Recherche Scientifique
Antitubercular Agent Development
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate: has potential applications in the development of antitubercular agents. Compounds with a furan nucleus, like this one, have been identified as promising candidates for targeting iron acquisition in mycobacterial species, which is a crucial pathway for the survival of the pathogen . By inhibiting this pathway, new therapeutic strategies can be developed to combat tuberculosis, especially in the face of rising drug-resistant strains.
Antiviral Research
The compound’s structure, which includes a furan ring, suggests it may have applications in antiviral research. Similar furan derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The nitrophenyl group could potentially be modified to enhance the compound’s antiviral properties.
Chemical Synthesis of Novel Compounds
This compound can serve as a precursor in the synthesis of novel organic molecules. Its reactive methylene group adjacent to the furan ring makes it a suitable candidate for various chemical reactions, potentially leading to the creation of new compounds with diverse biological activities .
Analytical Chemistry
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate: may find use in analytical chemistry as a standard or reagent due to its distinct chemical structure. It could be used in method development for qualitative and quantitative analyses, especially in pharmaceutical and food quality control testing .
Propriétés
IUPAC Name |
diethyl 2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-9-10-16(26-14)12-5-7-13(8-6-12)19(22)23/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXQDIRAYBNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

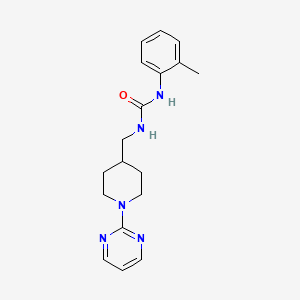

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)
![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)
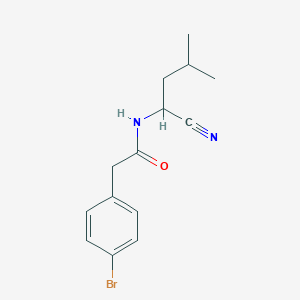



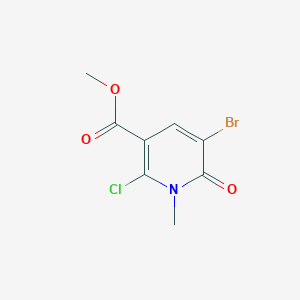
![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)
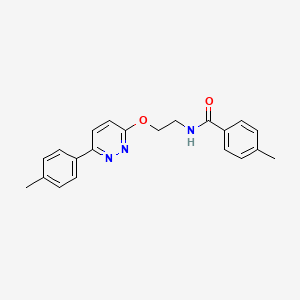
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)

